molecular formula C16H32MnO4 B093217 Manganese 2-ethylhexanoate CAS No. 15956-58-8

Manganese 2-ethylhexanoate

Cat. No. B093217
CAS RN: 15956-58-8
M. Wt: 343.36 g/mol
InChI Key: MIMZZKDIKWTJKB-UHFFFAOYSA-N
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Description

Manganese 2-Ethylhexanoate is a Manganese source that is soluble in organic solvents as an organometallic compound . It is used as a paint drier and an accelerating curing agent for unsaturated polyester . It also serves as an intermediate for dyestuff, pharmaceutical, and synthesis material .


Synthesis Analysis

This compound can be synthesized through the reaction of metals with a reaction mixture that includes a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . It has also been used as a precursor in the fabrication of single-phase Manganese Oxide Films by Metal-Organic Decomposition .


Molecular Structure Analysis

The molecular formula of this compound is C16H30MnO4 . It is a Manganese source that is soluble in organic solvents as an organometallic compound .


Chemical Reactions Analysis

This compound has been found to show excellent catalytic activity in the disappearance of ethyl linoleate (EL), a reaction rate of 0.004 min^-1 has been observed . It has also been used in the fabrication of single-phase Mn2O3 and Mn3O4 films .


Physical And Chemical Properties Analysis

This compound has a specific gravity of 0.870-0.917 @ 20°C and a residue on evaporation of 32.00-42.00% . The elemental analysis shows that it contains Mn: 5.90-6.10% .

Scientific Research Applications

  • Photochemical Metal Organic Deposition of Manganese Oxide Films : Zhu and Hill (2002) investigated the photochemistry of manganese(II) 2-ethylhexanoate films for producing manganese oxide films. This process has potential applications in thin film technology, particularly for silicon wafers in electronics and photovoltaics (Zhu & Hill, 2002).

  • Oxidative Polymerization of Linseed Oil Catalysis : Lima et al. (2015) explored the use of manganese(II) 2-ethylhexanoate in the oxidative polymerization of linseed oil. This research suggests its effectiveness as a catalyst, with potential applications in the coating industry (Lima et al., 2015).

  • Precursor in Materials Science : Mishra, Daniele, and Hubert-Pfalzgraf (2007) reviewed the use of metal 2-ethylhexanoates, including manganese 2-ethylhexanoate, as precursors in materials science. These compounds are significant in ring opening polymerizations and in the painting industry as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Photolithographic Deposition : Tradel et al. (2006) demonstrated the use of manganese(II) 2-ethylhexanoate in direct, resist-free positive photolithographic deposition of various metal oxides, indicating its application in microfabrication and semiconductor manufacturing (Tradel et al., 2006).

  • Catalyst in Alkyd Paints : Wu, Bouwman, and Reedijk (2004) researched the use of this compound as a catalyst in alkyd paints. Their study found that chelating ligands can enhance the drying capabilities of this compound, making it an environmentally friendly alternative in paint formulations (Wu, Bouwman, & Reedijk, 2004).

  • Supercapacitor Electrode Material : Devi et al. (2020) investigated the physicochemical and electrochemical properties of manganese oxide synthesized using various reducing agents, including this compound. This research is relevant to the development of high-performance supercapacitors (Devi et al., 2020).

  • Fabrication of Manganese Oxide Films : Kim, Lee, and Choi (2021) used this compound in the fabrication of single-phase manganese oxide films via metal-organic decomposition (MOD). This process has implications in the field of materials science, particularly in the development of thin film materials (Kim, Lee, & Choi, 2021).

  • Manganese-Enhanced MRI (MEMRI) : Koretsky and Silva (2004) discussed the role of manganese ions in manganese-enhanced magnetic resonance imaging (MEMRI), a technique used in biomedical imaging and neuroscience research. This highlights the importance of manganese compounds in medical diagnostics (Koretsky & Silva, 2004).

Mechanism of Action

Manganese 2-ethylhexanoate acts as a catalyst in the oxidative crosslinking of ethyl linoleate (EL). This process proceeds not only via hydroperoxide decomposition but also through substrate activation . The compound [Mn II (acac) 2 (bpy)] and [Mn III (acac) 2 (bpy)] +, formed in situ, have high reactivities with hydroperoxides and with EL, respectively .

Safety and Hazards

Manganese 2-ethylhexanoate is classified as a flammable liquid and vapor. It may cause genetic defects and may be fatal if swallowed and enters airways. It may also cause cancer and causes damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

properties

CAS RN

15956-58-8

Molecular Formula

C16H32MnO4

Molecular Weight

343.36 g/mol

IUPAC Name

2-ethylhexanoic acid;manganese

InChI

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

MIMZZKDIKWTJKB-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O.[Mn+2]

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Mn]

Other CAS RN

15956-58-8

physical_description

Solid;  [ECHA REACH Registrations]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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